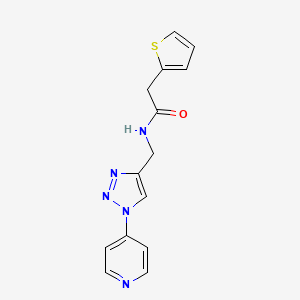

![molecular formula C13H14N4OS B2757588 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 1795443-45-6](/img/structure/B2757588.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

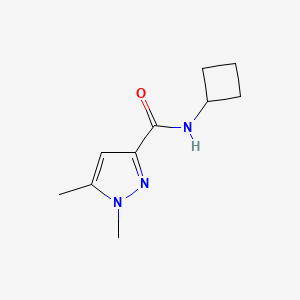

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. The imidazole ring is a key structural unit for pharmaceutical, agrochemical, and material science applications .

科学的研究の応用

Anticancer Agents

The discovery of novel imidazo[1,2-a]pyridine derivatives has led to the development of covalent anticancer agents. Researchers have utilized imidazo[1,2-a]pyridine as a core scaffold to synthesize a series of KRAS G12C inhibitors. These compounds show promise in treating cancers, particularly those with KRAS G12C mutations .

Antimicrobial Activity

Imidazole-containing compounds often exhibit antimicrobial properties. The derivatives of 1,3-diazole (imidazole) have demonstrated antibacterial, antifungal, and antiprotozoal activities. For instance, metronidazole, which contains an imidazole ring, is widely used as an antibiotic and antiprotozoal agent .

Antioxidant Potential

Certain imidazole derivatives, including those with thiophene moieties, possess antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage. Researchers have evaluated their antioxidant activity using methods such as hydrogen peroxide scavenging and DPPH assays .

Inhibition of Succinate Dehydrogenase

Carboxamide derivatives derived from imidazoles have been investigated for their inhibitory effects. For example, some compounds have shown inhibitory activity against succinate dehydrogenase, an enzyme involved in cellular respiration .

Anti-Inflammatory and Antipyretic Effects

Imidazole-based compounds have been explored for their anti-inflammatory and antipyretic properties. These molecules may modulate immune responses and reduce inflammation. Further studies are needed to fully understand their mechanisms of action .

DNA-Based Structures and Histidine Analogues

Imidazole serves as a fundamental building block in DNA-based structures and is a key component of histidine, an essential amino acid. Understanding its role in biological processes can lead to insights into gene expression, protein synthesis, and enzymatic reactions .

作用機序

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole-containing compounds are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would depend on the nature of the target and the specific biochemical context.

Biochemical Pathways

Given the broad range of activities of imidazole-containing compounds, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific targets and pathways involved.

Pharmacokinetics

It is known that imidazole-containing compounds are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways involved. Given the broad range of activities of imidazole-containing compounds, the effects could potentially be diverse and context-dependent .

特性

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-10-8-11(19-9-10)13(18)14-4-5-16-6-7-17-12(16)2-3-15-17/h2-3,6-9H,4-5H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIDERFNSXVBCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2757509.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2757511.png)

![3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole](/img/structure/B2757516.png)

![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2757522.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2757523.png)

![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]acetate](/img/structure/B2757528.png)